molecular formula C4H6O B1367150 5-Oxabicyclo[2.1.0]pentane CAS No. 185-96-6

5-Oxabicyclo[2.1.0]pentane

Cat. No.: B1367150
CAS No.: 185-96-6
M. Wt: 70.09 g/mol
InChI Key: BIMXFPIWUWKRHY-UHFFFAOYSA-N
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Description

5-Oxabicyclo[2.1.0]pentane, also known as 2,3-epoxy-2,3-dihydropyran, is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid with a faint odor and is commonly used in scientific experiments. This compound is part of the bicyclic ether family and is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxabicyclo[2.1.0]pentane can be synthesized through several methods. One common method involves the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. This process involves the use of ultraviolet light to break the nitrogen-nitrogen bond in the diazabicyclo compound, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photolysis reactions. The starting materials, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, are readily available and the process is relatively safe and efficient .

Chemical Reactions Analysis

Types of Reactions

5-Oxabicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bicyclic structure with an oxygen bridge, which imparts different chemical reactivity compared to its non-oxygenated counterparts. This unique structure allows it to participate in specific reactions, such as cycloadditions, that are not as readily accessible to similar compounds without the oxygen bridge .

Properties

IUPAC Name

5-oxabicyclo[2.1.0]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXFPIWUWKRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504633
Record name 5-Oxabicyclo[2.1.0]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-96-6
Record name 5-Oxabicyclo[2.1.0]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactive intermediate is characteristic of 5-oxabicyclo[2.1.0]pentane derivatives, and how does it contribute to their reactivity?

A1: Both research papers investigate the formation of carbonyl ylides as a key reactive intermediate generated from specific this compound derivatives upon photochemical or thermal activation [, ]. These highly reactive species contribute significantly to the diverse reactivity observed in these compounds. Carbonyl ylides can participate in various reactions, including 1,3-dipolar cycloadditions, rearrangements, and fragmentations, opening up avenues for the synthesis of complex molecular structures.

Q2: Can you provide examples of specific this compound derivatives studied and their reactions as discussed in the research?

A2: One of the papers specifically focuses on 1-carbomethoxy-4-phenyl 2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane []. While detailed reaction outcomes aren't explicitly described in the provided abstracts, the research likely explores how the presence of the phenyl and carbomethoxy substituents influences the reactivity of the carbonyl ylide generated from this specific derivative. This exploration helps understand how structural modifications within the this compound scaffold can be utilized to tune the reactivity of the resulting carbonyl ylide for targeted chemical transformations.

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